2-Phenyl-2-(trifluoromethyl)azetidine
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Overview
Description
2-Phenyl-2-(trifluoromethyl)azetidine is a chemical compound characterized by the presence of a phenyl group and a trifluoromethyl group attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-2-(trifluoromethyl)azetidine typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions starting from appropriate precursors such as amino alcohols or amino ketones.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of Phenyl Group: The phenyl group can be introduced through electrophilic aromatic substitution reactions using phenyl halides and a suitable catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-2-(trifluoromethyl)azetidine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Alkyl halides, amines, and strong bases.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and alcohols.
Reduction: Alcohols, amines, and alkanes.
Substitution: Substituted azetidines and amines.
Scientific Research Applications
2-Phenyl-2-(trifluoromethyl)azetidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study biological systems and interactions.
Industry: It can be used in the production of agrochemicals, pharmaceuticals, and advanced materials.
Mechanism of Action
The mechanism by which 2-Phenyl-2-(trifluoromethyl)azetidine exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity and stability, allowing it to penetrate biological membranes and interact with specific receptors or enzymes.
Comparison with Similar Compounds
2-(Trifluoromethyl)phenyl acetonitrile: Similar in structure but lacks the azetidine ring.
Phenol, 2-(trifluoromethyl)-: Contains a phenyl group and a trifluoromethyl group but lacks the azetidine ring.
Uniqueness: 2-Phenyl-2-(trifluoromethyl)azetidine is unique due to its combination of the azetidine ring with the trifluoromethyl group, which imparts distinct chemical and biological properties compared to similar compounds.
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Properties
IUPAC Name |
2-phenyl-2-(trifluoromethyl)azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)9(6-7-14-9)8-4-2-1-3-5-8/h1-5,14H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAMTDBYUYVDHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1(C2=CC=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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